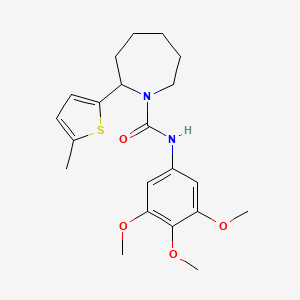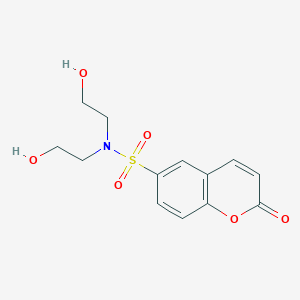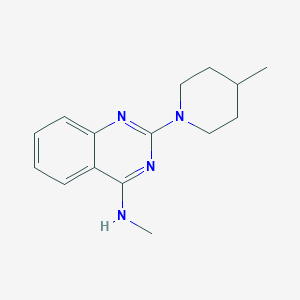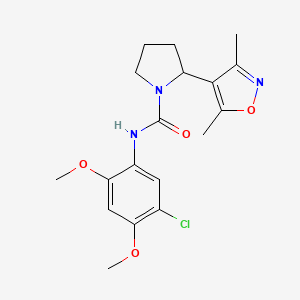![molecular formula C17H26ClN3O3S B4463460 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4463460.png)
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide
Descripción general
Descripción
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation.
Mecanismo De Acción
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is a small-molecule inhibitor that binds to the active site of BTK, ITK, and TEC kinase. This binding prevents the activation of downstream signaling pathways that are involved in cancer cell growth and proliferation. In addition, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has been shown to have potent anti-cancer activity in preclinical models of lymphoma, leukemia, and solid tumors. In addition to inhibiting cancer cell growth and inducing apoptosis, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to cancer. 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to have good oral bioavailability and to be well-tolerated in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is its potent anti-cancer activity in preclinical models of lymphoma, leukemia, and solid tumors. Another advantage is its good oral bioavailability and tolerability. However, a limitation of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is its relatively low yield in the synthesis method, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide. One direction is to investigate its potential as a treatment for other types of cancer, such as breast cancer and lung cancer. Another direction is to investigate its potential in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. In addition, further studies are needed to determine the optimal dosing and administration schedule for 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide in clinical trials.
Aplicaciones Científicas De Investigación
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(25(2,23)24)14-7-8-15(16(18)13-14)17(22)19-9-6-12-21-10-4-3-5-11-21/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPWYXNGAHJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)NCCCN2CCCCC2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4463378.png)





![N-(3,4-dimethylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4463416.png)
![N-(2-fluorophenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463418.png)
![4-methyl-3-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4463426.png)

![3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463436.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4463445.png)
![2-{[2-(1-azepanyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4463451.png)
![N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]alanine](/img/structure/B4463457.png)